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Compound of Interest

Compound Name:
3,4-dimethyl-1H-pyrazole-5-

carbonitrile

Cat. No.: B13462080 Get Quote

Physicochemical Profiling for Medicinal Chemistry
Executive Summary
Dimethyl pyrazole carbonitriles (C₆H₇N₃) represent a critical class of heterocyclic building

blocks. The introduction of the electron-withdrawing nitrile group at the C4 position of the 3,5-

dimethylpyrazole core significantly alters the electronic landscape of the ring, enhancing NH

acidity and modifying lipophilicity compared to the parent 3,5-dimethylpyrazole. This guide

focuses on the three primary isomers encountered in synthesis: the symmetric 3,5-dimethyl-

1H-pyrazole-4-carbonitrile and the regioisomeric 1,3-dimethyl-1H-pyrazole-4-carbonitrile and

1,5-dimethyl-1H-pyrazole-4-carbonitrile.

Structural Landscape & Isomerism
The reactivity and properties of these compounds are governed by the position of the methyl

groups relative to the pyrazole nitrogens.

2.1 Tautomerism in 3,5-Dimethyl-1H-pyrazole-4-carbonitrile
Unlike N-alkylated derivatives, the 1H-parent compound exhibits annular tautomerism. Due to

the symmetry of the 3,5-dimethyl substitution, the tautomers are degenerate (identical) in

solution, assuming rapid equilibrium.
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Implication: In solution NMR, C3 and C5 methyls appear equivalent. In the solid state,

hydrogen bonding networks may freeze a specific tautomer, affecting melting point and

solubility.

2.2 Regioisomerism in N-Methylated Derivatives
When the ring nitrogen is substituted (e.g., N-methylation), the symmetry is broken, creating

distinct regioisomers with unique physical properties.

1,3-Isomer (1,3-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is distal to the C3-

methyl. Less sterically hindered.

1,5-Isomer (1,5-dimethyl-1H-pyrazole-4-carbonitrile): The N-methyl group is adjacent to the

C5-methyl. Significant steric repulsion exists between the N-Me and C5-Me groups, often

leading to lower melting points and distinct NMR shifts.

Physicochemical Data Profile
The following table synthesizes experimental and predicted data for the core isomers.

Property
3,5-Dimethyl-1H-
pyrazole-4-
carbonitrile

1,3-Dimethyl-1H-
pyrazole-4-
carbonitrile

1,5-Dimethyl-1H-
pyrazole-4-
carbonitrile

CAS Number 108161-12-2
32183-13-4 (Nitro

analog ref)

108161-13-3 (Generic

isomer)

Molecular Weight 121.14 g/mol 135.17 g/mol 135.17 g/mol

Melting Point
182–184 °C

(Precursor Ref*)

116–119 °C (N-Acyl

Ref)

< 100 °C (Est. lower

due to sterics)

pKa (NH) ~10.5–11.0 (Acidic) N/A (No acidic proton) N/A

LogP (Oct/Wat) 1.2 (Predicted) 1.45 (Predicted) 1.38 (Predicted)

H-Bond Donors 1 0 0

H-Bond Acceptors 2 (N2, CN) 2 (N2, CN) 2 (N2, CN)

IR (CN Stretch) 2220–2230 cm⁻¹ 2215–2225 cm⁻¹ 2215–2225 cm⁻¹
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*Note: Pure 3,5-dimethyl-1H-pyrazole melts at 107°C. The 4-cyano group significantly raises

MP due to dipolar intermolecular interactions.

Spectroscopic Identification Strategy
Distinguishing between the 1,3- and 1,5-isomers is a common analytical challenge. Standard

¹H NMR can be ambiguous; NOE (Nuclear Overhauser Effect) is the definitive method.

4.1 NMR Logic for Isomer Assignment
1,3-Isomer: The N-Methyl group (N1) is spatially close to the proton at C5 (if C5 is

unsubstituted) or far from the C3-Methyl.

Key Signal:NOE observed between N-Me and H-5 (or lack of NOE between N-Me and C3-

Me).

1,5-Isomer: The N-Methyl group is spatially adjacent to the C5-Methyl.

Key Signal:Strong NOE observed between N-Me and C5-Me.

Reaction Outcome

NOE Analysis

Methylhydrazine + 
Asymmetric Diketone Mixture of Regioisomers

1,3-Isomer
(N-Me distal to C-Me)

Major Product
(Usually)

1,5-Isomer
(N-Me adjacent to C-Me)

Minor Product

NOE: N-Me ↔ H5
(No Steric Clash)

NOE: N-Me ↔ C5-Me
(Strong Interaction)

Click to download full resolution via product page

Caption: Flowchart for spectroscopic differentiation of N-methyl pyrazole regioisomers using

NOE experiments.

Experimental Protocols
5.1 Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonitrile
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This protocol utilizes the dehydration of the corresponding oxime, a robust method that avoids

toxic cyanide salts.

Formylation: React 3,5-dimethylpyrazole with POCl₃/DMF (Vilsmeier-Haack) to generate 3,5-

dimethyl-1H-pyrazole-4-carbaldehyde.

Checkpoint: Aldehyde MP ~112°C.

Oxime Formation: Reflux the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and

sodium acetate in ethanol for 2 hours.

Observation: Precipitate forms upon cooling.

Dehydration (Nitrile Formation): Reflux the oxime in acetic anhydride (Ac₂O) for 4 hours.

Work-up: Pour into ice water. Neutralize with NaHCO₃. The nitrile precipitates as a

white/off-white solid.[1]

Purification: Recrystallize from ethanol/water (8:2).

5.2 Separation of 1,3- and 1,5-Isomers
If synthesizing N-methyl derivatives directly from methylhydrazine:

Reaction: Combine methylhydrazine and 2-(ethoxymethylene)-3-oxobutronitrile in ethanol.

Crude Profile: Typically yields a 4:1 mixture favoring the 1,3-isomer (sterically favored).

Purification:

Flash Chromatography: Silica gel. Eluent: Hexane/Ethyl Acetate (gradient 10% to 40%

EtOAc).

Elution Order: The 1,5-isomer (more sterically crowded, often less polar) typically elutes

before the 1,3-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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